molecular formula C10H13NO3S B2519483 ethyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate CAS No. 1169491-45-5

ethyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate

Cat. No.: B2519483
CAS No.: 1169491-45-5
M. Wt: 227.28
InChI Key: LVQRTJABRPLVNC-UHFFFAOYSA-N
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Description

Ethyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate is a heterocyclic compound that features a thieno[2,3-b]pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with thiophene-2-carbaldehyde, followed by cyclization and subsequent amination to introduce the amino group . The reaction conditions often include the use of catalysts such as piperidine and solvents like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various amino derivatives .

Scientific Research Applications

Ethyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Ethyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

ethyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-2-13-9(12)7-6-4-3-5-14-10(6)15-8(7)11/h2-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQRTJABRPLVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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